molecular formula C28H22F3N7O2 B565740 Nilotinib N-Oxide CAS No. 1246817-85-5

Nilotinib N-Oxide

Numéro de catalogue B565740
Numéro CAS: 1246817-85-5
Poids moléculaire: 545.526
Clé InChI: OGMQYIIDZDUGEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nilotinib N-Oxide is a small-molecule tyrosine kinase inhibitor . It’s used for the treatment of imatinib-resistant chronic myelogenous leukemia .


Synthesis Analysis

The synthesis of Nilotinib has been studied extensively. A method of synthesizing Nilotinib in fewer than four steps, in less than 24 hours, and at >85% yields has been proposed . This method, known as the Buchwald synthesis, has been successfully designed at the 1150 kg production capacity of the active pharmaceutical ingredient of Nilotinib per year .


Molecular Structure Analysis

The crystal structure of Nilotinib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Nilotinib crystallizes in space group P 1 with a = 4.518 14 (3), b = 10.638 01 (5), c = 13.703 77 (8) Å, α = 68.8607 (4), β = 82.1486 (5), γ = 84.1978 (5)°, V = 607.62 (1) Å 3, and Z = 1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nilotinib have been modeled using ChemCAD, a chemical reaction modeling software . This has allowed for the design of a large scale Buchwald synthesis of Nilotinib .


Physical And Chemical Properties Analysis

The chemical formula of Nilotinib N-Oxide is C28H22F3N7O2 . Its exact mass is 545.18 and its molecular weight is 545.530 .

Applications De Recherche Scientifique

  • Liver Fibrosis Treatment : Nilotinib has shown potential in treating liver fibrosis. A study indicated that Nilotinib could decrease TNF-α, TGF-β, RAGE, and HMGB1 mRNA expression in liver tissues, reduce oxidative stress markers, and improve histopathological changes in liver fibrosis in rats (Khanjarsim et al., 2017).

  • Chronic Myeloid Leukemia Treatment : Nilotinib is effective in chronic myeloid leukemia (CML) patients, especially those who are resistant or intolerant to imatinib. The drug has been found to influence response based on baseline BCR-ABL mutations in CML patients (Hughes et al., 2009).

  • Acute Lung Injury Amelioration : Nilotinib has demonstrated protective effects against lipopolysaccharide-induced acute lung injury in rats, suggesting its potential in pulmonary therapy (El-Agamy, 2011).

  • DNA Interaction Studies : A DNA biosensor based on raspberry-like nano-structures has been used to study the interaction of Nilotinib with DNA. This research offers insights into the drug’s interaction mechanisms at the molecular level (Moarefdoust et al., 2022).

  • Multidrug Resistance Modulation : Nilotinib has been shown to reverse multidrug resistance in cancer treatment by inhibiting the activity of certain transporters, potentially enhancing the effectiveness of other cancer drugs (Tiwari et al., 2009).

  • Parkinson's Disease Research : Studies have explored the use of Nilotinib in Parkinson's disease, investigating its pharmacokinetics, pharmacodynamics, and potential effects on clinical outcomes (Pagán et al., 2019).

  • Alzheimer's Disease Research : Nilotinib has been investigated for its safety, cerebrospinal fluid penetration, and potential effects on biomarkers in Alzheimer's disease (Turner et al., 2020).

Mécanisme D'action

Target of Action

Nilotinib N-Oxide is a tyrosine kinase inhibitor that primarily targets BCR-ABL, c-kit, and PDGF . These targets play a crucial role in the pathogenesis of various leukemias, including chronic myeloid leukemia (CML) .

Mode of Action

The compound works by inhibiting the tyrosine kinase activity of the BCR-ABL protein . This inhibition disrupts the signaling pathways that drive the proliferation and survival of leukemia cells, thereby exerting its therapeutic effects .

Biochemical Pathways

The primary biochemical pathway affected by Nilotinib N-Oxide is the BCR-ABL signaling pathway. By inhibiting the tyrosine kinase activity of the BCR-ABL protein, Nilotinib N-Oxide disrupts this pathway, leading to the suppression of leukemia cell proliferation .

Pharmacokinetics

Nilotinib N-Oxide is tightly bound to plasma proteins and is transported to the liver, where it is metabolized by CYP3A4 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and nilotinib N-oxide . The compound also regulates the hepatic enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2D6, and UGT1A1) through a feedback mechanism . These properties influence the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The inhibition of the BCR-ABL protein’s tyrosine kinase activity by Nilotinib N-Oxide leads to the suppression of leukemia cell proliferation . This results in the therapeutic benefits observed in the treatment of various leukemias, including CML .

Action Environment

The action, efficacy, and stability of Nilotinib N-Oxide can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the presence of other drugs that induce or inhibit CYP3A4 . Additionally, the compound’s action can be influenced by the patient’s disease state and genetic factors .

Orientations Futures

Future directions for Nilotinib include the development of novel tyrosine kinase inhibitors . There is also ongoing research into new frontline approaches and approaches to deepen remission, second treatment-free remission studies, and the treatment of refractory disease .

Propriétés

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-32-8-7-24(35-27)20-4-3-9-38(40)15-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-14-18(2)33-16-37/h3-16H,1-2H3,(H,34,39)(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMQYIIDZDUGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858167
Record name 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib N-Oxide

CAS RN

1246817-85-5
Record name BEJ-866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEJ-866
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64944G3T8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.